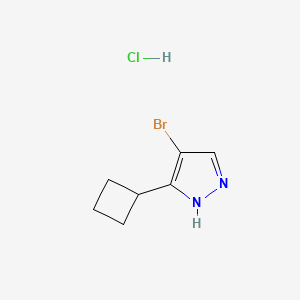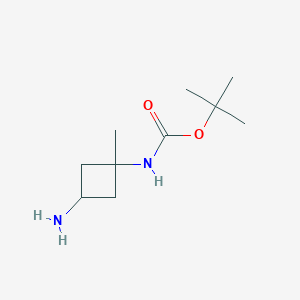
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPP belongs to the pyrazole class of compounds and has been identified as a potent inhibitor of a specific enzyme that plays a crucial role in the development and progression of certain diseases.
作用机制
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of GSK-3β has been linked to the development and progression of various diseases, including cancer and neurodegenerative disorders. By inhibiting the activity of GSK-3β, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide can potentially prevent or slow down the progression of these diseases.
Biochemical and physiological effects:
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and inhibit the growth and spread of cancer cells. In the brain, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of specific receptors, leading to improved cognitive function and memory.
实验室实验的优点和局限性
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, there are also some limitations to using 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments, including its limited solubility in aqueous solutions and potential off-target effects.
未来方向
There are several future directions for the research and development of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide and its potential applications in various fields, including cancer research and neuroscience.
合成方法
The synthesis of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves the reaction of 1-phenylethylamine with ethyl acetoacetate to form an intermediate product, which is then reacted with hydrazine hydrate to produce the final product. The synthesis of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is relatively straightforward and can be achieved in a few steps with high yields.
科学研究应用
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of a specific enzyme that is overexpressed in various types of cancer, including breast, lung, and colon cancer. In neuroscience, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been identified as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease, by targeting specific receptors in the brain. In drug discovery, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been used as a scaffold for the development of new compounds with improved potency and selectivity.
属性
IUPAC Name |
5-amino-2-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(10-6-4-3-5-7-10)15-13(18)11-8-12(14)16-17(11)2/h3-9H,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYYQPFDINODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2864932.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864933.png)


![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)
![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/no-structure.png)
![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B2864947.png)

